molecular formula C15H18N2OS3 B2640104 (4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)(thiophen-3-yl)methanone CAS No. 1421477-21-5

(4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)(thiophen-3-yl)methanone

Cat. No. B2640104
M. Wt: 338.5
InChI Key: IMDNWZSVZUYQJD-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a thiazole ring, a thiophene ring, and a piperidine ring. Thiazole is a heterocyclic compound that consists of a five-membered ring with two non-adjacent nitrogen atoms. Thiophene is a five-membered ring with one sulfur atom. Piperidine is a six-membered ring with one nitrogen atom .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and MS (Mass Spectrometry) .


Chemical Reactions Analysis

The reactivity of this compound would depend on the functional groups present in the molecule. For instance, the thiazole ring is known to participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure. For instance, the presence of polar functional groups can make the compound soluble in polar solvents .

Scientific Research Applications

Synthesis and Insecticidal Activity

Compounds structurally similar to (4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)(thiophen-3-yl)methanone have been synthesized and evaluated for their insecticidal activities. For instance, a series of new piperidine thiazole compounds demonstrated certain insecticidal activities against armyworm at specific concentrations, highlighting their potential as bioactive compounds in pest control (Ding et al., 2019).

Structural Characterization and Theoretical Studies

Novel compounds with similar structural frameworks have been synthesized and characterized using various spectroscopic techniques. Density Functional Theory (DFT) calculations and molecular docking studies have been conducted to understand their antibacterial activity, demonstrating their potential in drug discovery (Shahana & Yardily, 2020).

Biological Activities

Research on related compounds has shown a wide spectrum of biological activities, including antimicrobial, antifungal, antioxidant, antiviral, and anticancer properties. These findings suggest the versatile application of these compounds in pharmaceuticals and material science (Nagaraju et al., 2018), (Inceler et al., 2013).

Enzyme Inhibitory Activity

Some derivatives have been evaluated for their enzyme inhibitory activities against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST), showing promising results that could lead to the development of new therapeutics (Cetin et al., 2021).

Anticancer Activity

Certain (4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)(thiophen-3-yl)methanone analogues have been synthesized and found to possess significant anticancer activity against various human cancer cell lines, indicating their potential as anticancer agents (Vinaya et al., 2011).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For instance, some compounds may be toxic or hazardous to the environment .

properties

IUPAC Name

[4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]piperidin-1-yl]-thiophen-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2OS3/c1-11-8-20-15(16-11)21-9-12-2-5-17(6-3-12)14(18)13-4-7-19-10-13/h4,7-8,10,12H,2-3,5-6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMDNWZSVZUYQJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)SCC2CCN(CC2)C(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)(thiophen-3-yl)methanone

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